3-Hydroxy-2,2,4-trimethylpentanenitrile
Overview
Description
3-Hydroxy-2,2,4-trimethylpentanenitrile: is an organic compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . It is also known by its alternate name, 2,2,4-Trimethyl-3-hydroxyvaleronitrile . This compound is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2,2,4-trimethylpentanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a leaving group.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
3-Hydroxy-2,2,4-trimethylpentanenitrile is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,2,4-trimethylpentanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and nitrile groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity. Detailed pathways and molecular targets are not extensively documented .
Comparison with Similar Compounds
2,2,4-Trimethylvaleronitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Hydroxy-2,2,4-trimethylpentanenitrile: Similar structure but with an additional carbon atom, affecting its physical and chemical properties.
Uniqueness: this compound is unique due to the presence of both hydroxyl and nitrile functional groups, which allow it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-hydroxy-2,2,4-trimethylpentanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-6(2)7(10)8(3,4)5-9/h6-7,10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUDZXMXULHYPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)(C)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338596 | |
Record name | 3-Hydroxy-2,2,4-trimethylvaleronitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40338596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59346-56-4 | |
Record name | 3-Hydroxy-2,2,4-trimethylvaleronitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40338596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxy-2,2,4-trimethylvaleronitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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